molecular formula C10H16N2O2 B8670653 N,N-Dimethyl-5-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide

N,N-Dimethyl-5-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide

Cat. No. B8670653
M. Wt: 196.25 g/mol
InChI Key: GTDBSXAQZGPRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-5-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethyl-5-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-5-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N-Dimethyl-5-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

N,N-dimethyl-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide

InChI

InChI=1S/C10H16N2O2/c1-11(2)10(14)12-5-7-3-9(13)4-8(7)6-12/h7-8H,3-6H2,1-2H3

InChI Key

GTDBSXAQZGPRFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CC2CC(=O)CC2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate 1f obtained from the above step was dissolved in 15 mL of acetonitrile with stirring. Upon cooling by an ice-water bath, potassium carbonate (0.24 g, 1.71 mmol) was added followed by dimethylcarbamic chloride (0.14 mL, 1.56 mmol). The reaction mixture was warmed up to room temperature and reacted for 2 hours. The mixture was concentrated under reduced pressure and diluted with 50 mL of water. The mixture was extracted with ethyl acetate (50 mL×3). The combined organic extracts were washed with 50 mL of saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound N,N-dimethyl-5-oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxamide 1g (0.19 g, yield 68.3%) as a light yellow oil.
Name
Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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